molecular formula C11H23NO3 B3144161 tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate CAS No. 545433-63-4

tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Cat. No.: B3144161
CAS No.: 545433-63-4
M. Wt: 217.31 g/mol
InChI Key: AZHJHZWFJVBGIL-UHFFFAOYSA-N
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Description

“tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate” is a chemical compound with the CAS Number: 545433-63-4 . It has a molecular weight of 217.31 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl 1-hydroxy-3,3-dimethylbutan-2-ylcarbamate" . The Inchi Code is "1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)" .


Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 217.31 . It’s stored at room temperature . The compound has a high GI absorption and is BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 2.82 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is utilized as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a key intermediate in the development of omisertinib (AZD9291), a medication used for certain types of cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

Intermediate in Natural Product Synthesis

This compound also plays a role in the synthesis of natural products. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which possesses cytotoxic activity against human carcinoma cell lines, is synthesized using this compound (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).

Enantioselective Synthesis

In the field of enantioselective synthesis, this compound is a significant intermediate. It is used for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are crucial in the study of nucleic acids and their analogues (Ober, Marsch, Harms, & Carell, 2004).

Photocatalytic Applications

The compound finds use in photocatalytic applications as well. A study reported the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination, establishing a cascade pathway for assembling a range of 3-aminochromones under mild conditions (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

Polymer Chemistry

In polymer chemistry, this compound derivatives have been synthesized and characterized for their stabilizing action in protecting polymers like polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).

Safety and Hazards

The compound has a GHS07 pictogram . The hazard statements are H315, H319, H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate: plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, thereby affecting downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding often involves hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing overall metabolic balance. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn influence its biochemical activity. Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in research and therapeutic settings .

Subcellular Localization

This compound: exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. These localization mechanisms are essential for understanding the compound’s role in cellular processes and optimizing its use in research and therapeutic applications .

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHJHZWFJVBGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
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